molecular formula C10H14BrClN2O B1526314 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride CAS No. 1220020-45-0

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride

Cat. No.: B1526314
CAS No.: 1220020-45-0
M. Wt: 293.59 g/mol
InChI Key: KTQAQPDOXJCIFJ-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride is a chemical compound that belongs to the class of bromopyridine derivatives. It is characterized by the presence of a bromine atom at the 2-position and a pyrrolidinylmethoxy group at the 6-position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride typically involves the reaction of 2-bromo-6-methoxypyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is often dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyrrolidinylmethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand in binding studies with proteins or enzymes.

    Medicine: Research involving this compound includes its potential use in drug discovery and development. It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The pyrrolidinylmethoxy group can enhance binding affinity and specificity to these targets. The bromine atom can participate in halogen bonding, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar in structure but lacks the pyrrolidinylmethoxy group.

    2-Bromo-6-methoxypyridine: Similar but with a methoxy group instead of pyrrolidinylmethoxy.

    2-Chloro-6-(3-pyrrolidinylmethoxy)pyridine: Similar but with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride is unique due to the presence of both the bromine atom and the pyrrolidinylmethoxy group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The pyrrolidinylmethoxy group enhances the compound’s solubility and binding affinity, while the bromine atom provides a site for further functionalization through substitution reactions.

Properties

IUPAC Name

2-bromo-6-(pyrrolidin-3-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.ClH/c11-9-2-1-3-10(13-9)14-7-8-4-5-12-6-8;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQAQPDOXJCIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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